4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol
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Overview
Description
4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a trimethylbutanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol typically involves multiple steps. One common method includes the alkylation of a benzylamine derivative with a suitable alkyl halide, followed by reduction to introduce the alcohol functional group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and advanced purification techniques like chromatography or crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation with Pd/C.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: De-benzylated amines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol involves its interaction with various molecular targets. It is known to potentiate dopamine while partially inhibiting serotonin, indicating its potential role in modulating neurotransmitter systems. This dual action suggests that it may have applications in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol: shares similarities with other benzylamine derivatives and compounds with trimethylbutanol backbones.
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
Trimethylbutanol: A compound with a similar backbone but lacking the benzyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from simpler analogs .
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,15(3,4)17)12-16(5)11-13-9-7-6-8-10-13/h6-10,17H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLXZRDHBWQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CC1=CC=CC=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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